1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one
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Description
1-(4-chlorophenyl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C22H24ClN3O3 and its molecular weight is 413.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Synthesis and Crystal Structure
Research involving the synthesis and crystal structure analysis of compounds with similar functional groups and structural motifs, such as 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrazino-[3,2-c]-benzopyran-5-one, provides valuable insights into the potential scientific applications of the chemical structure . These studies help in understanding the conformational preferences and molecular interactions of such compounds, which is crucial for their potential applications in various fields of research, including materials science, molecular design, and drug development (You, 2004).
Anticancer and Antimicrobial Potential
A series of novel pyrazole derivatives, including compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to reference drugs and showed good to excellent antimicrobial activity. This research highlights the potential of such compounds in the development of new therapeutic agents for treating cancer and infectious diseases (Hafez et al., 2016).
Optoelectronic Properties
Research into the synthesis and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives, which share a core structural similarity with the chemical , has led to the development of materials with potential applications in light-emitting devices. The study of these compounds involves understanding their structural, electronic, and photophysical characteristics, which is essential for their application in optoelectronic devices and materials science. The influence of different substituents on the pyrazine core and their effects on the material's properties are key aspects of this research (Zhao et al., 2004).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-28-19-10-5-16(15-20(19)29-4-2)11-12-24-21-22(27)26(14-13-25-21)18-8-6-17(23)7-9-18/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOJKYMHJZKXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.